molecular formula C16H20BrF3N2O2 B2646876 2-bromo-5-methoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide CAS No. 2310205-55-9

2-bromo-5-methoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide

Cat. No.: B2646876
CAS No.: 2310205-55-9
M. Wt: 409.247
InChI Key: ODIXFIOLQUVYDC-UHFFFAOYSA-N
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Description

2-bromo-5-methoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide is an organic compound that features a bromine atom, a methoxy group, and a trifluoroethyl-substituted piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-methoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide typically involves multiple steps One common approach starts with the bromination of 5-methoxybenzamide to introduce the bromine atom at the 2-positionThe final step involves the formation of the amide bond between the benzamide and the piperidine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-methoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 2-bromo-5-formyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide, while substitution of the bromine atom with an amine can produce 2-amino-5-methoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide .

Scientific Research Applications

2-bromo-5-methoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-5-methoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, the compound can interact with proteins or enzymes, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-5-methoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide is unique due to the presence of the trifluoroethyl-substituted piperidine moiety, which can significantly influence its chemical and biological properties. This structural feature can enhance the compound’s stability, lipophilicity, and potential interactions with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-bromo-5-methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrF3N2O2/c1-24-12-2-3-14(17)13(8-12)15(23)21-9-11-4-6-22(7-5-11)10-16(18,19)20/h2-3,8,11H,4-7,9-10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIXFIOLQUVYDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC2CCN(CC2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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